molecular formula C18H23Cl2N3O2 B1396423 N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257853-00-1

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B1396423
CAS No.: 1257853-00-1
M. Wt: 384.3 g/mol
InChI Key: JUFGATHGCMHFBC-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a phenyl ring, a piperazine ring, and an acetamide group, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves multiple steps, starting with the reaction of 4-phenoxyaniline with chloroacetyl chloride to form the corresponding amide. This intermediate is then reacted with piperazine to introduce the piperazine ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The phenyl ring in the compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the piperazine ring to produce reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Piperazine derivatives with reduced nitrogen atoms.

  • Substitution Products: Amides, esters, and thioesters with various substituents.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate the interaction of phenyl and piperazine groups with biological targets.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with receptors or enzymes in the body, modulating biological pathways. The phenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with a methoxy group instead of a phenoxy group.

  • N-(4-hydroxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with a hydroxyl group instead of a phenoxy group.

  • N-(4-aminophenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with an amino group instead of a phenoxy group.

Uniqueness: N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to the presence of the phenoxy group, which imparts different chemical and biological properties compared to its analogs. The phenoxy group enhances the compound's lipophilicity and potential for interacting with biological membranes.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.2ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;;/h1-9,19H,10-14H2,(H,20,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGATHGCMHFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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